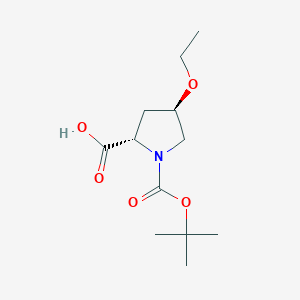

(4R)-1-Boc-4-ethoxy-L-proline

Description

Significance of L-Proline Scaffolds in Organic Chemistry

The naturally occurring amino acid L-proline holds a privileged position in organic chemistry. libretexts.org Its rigid, cyclic pyrrolidine (B122466) ring structure and the presence of a secondary amine make it an exceptionally effective and simple organocatalyst. libretexts.org L-proline is often referred to as the "simplest enzyme" because it can act as a bifunctional catalyst; the secondary amine can form enamines or iminium ions, while the carboxylic acid can act as a Brønsted acid, facilitating proton transfer within the transition state. libretexts.orgnih.govresearchgate.net

This dual catalytic capability has made L-proline a workhorse in a variety of asymmetric transformations, including:

Aldol (B89426) Condensations : Creating chiral β-hydroxy carbonyl compounds. nih.govresearchgate.net

Mannich Reactions : Synthesizing chiral β-amino carbonyl compounds. libretexts.orgresearchgate.net

Michael Additions : Forming chiral carbon-carbon bonds via conjugate addition. researchgate.netresearchgate.net

α-Amination and α-Oxidation : Introducing nitrogen or oxygen atoms at the α-position of carbonyl compounds. researchgate.net

The utility of the L-proline scaffold extends beyond organocatalysis. Its conformationally constrained structure is a valuable component in peptidomimetics and pharmaceuticals, where it helps to induce specific secondary structures and orient functional groups for optimal interaction with biological targets like enzymes. mdpi.commdpi.com The pyrrolidine ring is a frequently encountered moiety in numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs. mdpi.com

Evolution of Functionalized Proline Analogs in Stereoselective Transformations

While L-proline itself is a powerful catalyst, its application can be limited by factors such as poor solubility in many organic solvents. researchgate.net This has spurred the development of a vast array of functionalized proline analogs designed to enhance catalytic activity, improve solubility, and fine-tune stereoselectivity. researchgate.net The evolution of these analogs involves strategic modification at various positions of the pyrrolidine ring.

Researchers have explored substitutions at the C4 position with hydroxyl, amino, or fluorine groups to influence the catalyst's electronic properties and conformational preferences, leading to improved enantioselectivity in reactions. mdpi.com Functionalization at the C3 position has also been achieved through methods like palladium-catalyzed C-H arylation, providing access to novel cis-2,3-disubstituted pyrrolidines. acs.org Furthermore, the development of α-substituted or quaternary proline analogs, where a substituent is introduced at the α-carbon, has enabled the synthesis of complex and sterically hindered amino acid derivatives. nih.govnih.gov These modifications have led to next-generation organocatalysts with significantly improved performance in enantioselective aldol and Michael addition reactions. researchgate.net

Contextualizing (4R)-1-Boc-4-ethoxy-L-proline within Contemporary Chiral Synthon Development

This compound represents a highly specialized and valuable tool within the landscape of modern chiral synthons. A "synthon" is a conceptual unit within a molecule that aids in the planning of a synthesis. This particular compound is a physical manifestation of a chiral synthon, designed as a ready-to-use building block for constructing more complex molecules with precise stereochemical control.

An analysis of its structure reveals the strategic combination of three key features:

L-Proline Core : The foundational (2S)-pyrrolidine-2-carboxylic acid structure provides the primary chiral framework.

N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group on the nitrogen atom is a widely used protecting group in organic synthesis, particularly in peptide chemistry. medchemexpress.com It deactivates the nucleophilicity of the amine, allowing for selective reactions at the carboxylic acid terminus or other parts of a molecule into which the proline unit is incorporated.

(4R)-Ethoxy Group : The ethoxy (-OCH₂CH₃) substituent at the C4-position with trans-stereochemistry relative to the carboxyl group at C2 is a critical functionalization. This modification serves to alter the steric and electronic nature of the pyrrolidine ring, influencing its conformational bias and potential for intermolecular interactions. It provides a lipophilic handle compared to its more common hydroxyproline (B1673980) precursor.

The synthesis of such 4-substituted prolines often begins with commercially available 4-hydroxy-L-proline, which is then protected and subsequently alkylated to introduce the desired ether linkage. prepchem.comresearchgate.net

The compound this compound is not typically employed as a catalyst itself, but rather as an advanced intermediate. Its value lies in its identity as a pre-functionalized, stereochemically defined building block. Chemists can incorporate this synthon into a larger target molecule, confident that the stereochemistry at both the C2 and C4 positions is fixed. This is particularly useful in the synthesis of peptidomimetics, complex natural products, and novel pharmaceutical candidates where the specific three-dimensional arrangement of atoms is crucial for biological activity. The presence of the ethoxy group can lead to unique pharmacological profiles compared to analogs bearing hydroxy or other C4-substituents.

Table 1: Chemical Properties of this compound This is an interactive table. You can sort and filter the data.

| Property | Value |

|---|---|

| CAS Number | 146060-18-6 |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | (2S,4R)-1-(tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid |

| Stereochemistry | (2S, 4R) |

| Key Functional Groups | N-Boc protected amine, Carboxylic acid, Ethoxy ether |

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAHQJOZYJQXQX-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4r 1 Boc 4 Ethoxy L Proline

Stereoselective Synthesis Routes to the (4R) Configuration

Achieving the desired (4R) stereochemistry at the C4 position of the proline ring is the most critical aspect of the synthesis. This can be accomplished through either creating the stereocenter enantioselectively on a prochiral precursor or by utilizing a diastereoselective transformation starting from an already chiral molecule.

Enantioselective Functionalization Strategies

Enantioselective methods establish the (4R) stereocenter from a prochiral starting material, often involving asymmetric catalysis. One conceptual approach begins with a doubly protected proline derivative lacking substitution at the 4-position, such as N-Boc-pyrrolidine-2-carboxylate. Asymmetric C-H oxidation or hydroxylation at the C4 position could theoretically yield the desired (4R)-hydroxy intermediate, though this remains a challenging transformation.

A more developed strategy involves the asymmetric reduction of a prochiral ketone. For instance, the synthesis of N-Boc-4-oxo-L-proline from N-Boc-(2S,4R)-4-hydroxy-L-proline provides a key intermediate. mdpi.com Enantioselective reduction of this 4-keto group using a chiral reducing agent can, in principle, generate either the (4R)-hydroxy (cis) or (4S)-hydroxy (trans) diastereomer. Subsequent etherification would then lead to the target molecule. While powerful, developing a highly selective reduction that favors the specific (4R) configuration is crucial. Organocatalysis and transition-metal catalysis have shown promise in similar asymmetric reductions. researchgate.netresearchgate.net

Diastereoselective Approaches from Precursors

The most common and practical route to (4R)-1-Boc-4-ethoxy-L-proline relies on a diastereoselective approach starting from the commercially available and relatively inexpensive amino acid, (2S,4R)-4-hydroxy-L-proline, also known as trans-4-hydroxy-L-proline. enamine.netresearchgate.nettcichemicals.comnih.govnih.gov In this case, the stereochemistry at the C4 position is pre-determined by the starting material. The synthetic challenge is then to perform subsequent chemical modifications without altering the existing stereocenters.

The typical sequence involves two main steps:

N-protection: The secondary amine of the proline ring is protected, most commonly with a tert-butyloxycarbonyl (Boc) group.

O-alkylation: The hydroxyl group at the C4 position is converted to an ethoxy group.

This pathway is highly efficient because the inherent chirality of the starting material directs the synthesis, avoiding the need for chiral catalysts or resolutions. The synthesis of various 4-substituted proline analogs often starts from either cis- or trans-4-hydroxy-L-proline, demonstrating the robustness of this diastereoselective strategy. mdpi.comresearchgate.net

Derivatization Techniques for 4-Hydroxylation and Ethoxylation

With the amine protected, the next key transformation is the conversion of the 4-hydroxyl group into a 4-ethoxy group. This is an O-alkylation reaction, most commonly achieved via a Williamson ether synthesis.

The general procedure involves:

Deprotonation: The hydroxyl group of N-Boc-trans-4-hydroxy-L-proline is deprotonated with a strong base to form a more nucleophilic alkoxide.

Alkylation: The resulting alkoxide is then reacted with an ethylating agent, such as iodoethane (B44018) or ethyl triflate.

The choice of base and solvent is critical to ensure high yields and prevent side reactions. Strong bases like sodium hydride (NaH) are frequently used in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Research has shown that specific solvent systems can enhance selectivity. For example, using a mixture of dimethyl sulfoxide (B87167) (DMSO) and THF can reduce the nucleophilicity of the carboxylate anion (if the carboxylic acid is not esterified), allowing for selective O-alkylation of the hydroxyl group. researchgate.net

Table 1: Reagents for Williamson Ether Synthesis of N-Boc-4-hydroxy-L-proline

| Component | Reagent Example | Role in Reaction | Typical Solvent |

| Substrate | N-Boc-trans-4-hydroxy-L-proline | The alcohol to be etherified | THF, DMF |

| Base | Sodium Hydride (NaH) | Deprotonates the hydroxyl group | THF, DMF |

| Ethylating Agent | Iodoethane (EtI) | Provides the ethyl group | THF, DMF |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent to facilitate the SN2 reaction | N/A |

Optimization of Reaction Conditions for Scalable Production

Transitioning a synthetic route from laboratory scale to scalable production requires careful optimization of all reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. researchgate.net For the synthesis of this compound, key areas for optimization include:

Reagent Stoichiometry: Minimizing the excess of expensive or hazardous reagents like the ethylating agent and base is crucial.

Reaction Concentration: Higher concentrations are generally preferred for scalability to maximize reactor throughput, but this must be balanced against potential issues with heat transfer, mixing, and solubility.

Temperature Control: The etherification step is often exothermic. Precise temperature control is necessary to prevent side reactions and ensure safety on a large scale.

Workup and Purification: The purification method must be robust and scalable. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. Developing cocrystalline complexes with other chiral molecules, like L-proline itself, can sometimes be a strategy to facilitate purification and isolation of the desired product. researchgate.net

Table 2: Optimization Parameters for Scalable Synthesis

| Parameter | Lab Scale | Scalable Production Considerations |

| Base | Often used in large excess | Use minimal effective amount (e.g., 1.1-1.5 eq.) |

| Solvent Volume | High dilution common | Maximize concentration (e.g., >1 M) |

| Temperature | Ice bath (0°C) to room temp | Controlled addition, jacketed reactor for heat removal |

| Purification | Flash chromatography | Crystallization, extraction, distillation |

| Reaction Time | Often run overnight | Monitored to completion to maximize throughput |

Comparative Analysis of Synthetic Pathways and Methodological Advantages

The primary synthetic routes to this compound can be compared based on several key metrics. The most prevalent method starts from (2S,4R)-4-hydroxy-L-proline.

Route A: Diastereoselective Synthesis from (2S,4R)-4-hydroxy-L-proline

Step 1: Boc-protection of the amine.

Step 2: Esterification of the carboxylic acid (optional, but can improve solubility and prevent side reactions).

Step 3: Williamson ether synthesis to install the ethoxy group.

Step 4: Saponification of the ester (if applicable).

Route B: Enantioselective Synthesis from N-Boc-4-oxo-L-proline

Step 1: Synthesis of N-Boc-4-oxo-L-proline from a suitable precursor.

Step 2: Asymmetric reduction of the ketone to form N-Boc-(2S,4R)-4-hydroxy-L-proline.

Step 3: Etherification of the hydroxyl group.

Table 3: Comparative Analysis of Synthetic Pathways

| Metric | Route A (Diastereoselective) | Route B (Enantioselective) |

| Starting Material | (2S,4R)-4-hydroxy-L-proline (readily available) nih.gov | N-Boc-4-oxo-L-proline (requires synthesis) |

| Stereocontrol | Substrate-controlled, highly reliable | Reagent-controlled, requires careful optimization |

| Number of Steps | Fewer core steps (typically 2-3 from protected Hyp) | More overall steps due to precursor synthesis |

| Scalability | High; widely used in industry | Potentially lower; relies on specialized catalysts |

| Key Advantage | Simplicity, cost-effectiveness, reliability | Flexibility to create other stereoisomers |

| Key Disadvantage | Dependent on the availability of a specific chiral starting material | Higher cost, more complex process development |

4r 1 Boc 4 Ethoxy L Proline As a Chiral Building Block in Complex Molecule Synthesis

Application in the Asymmetric Synthesis of Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) ring embedded within (4R)-1-Boc-4-ethoxy-L-proline makes it an intuitive and powerful precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. Its inherent chirality is strategically transferred to the target molecules, ensuring high levels of stereochemical control.

Pyrrolidine and Piperidine (B6355638) Scaffold Construction

The foundational pyrrolidine structure of this compound serves as a direct template for constructing substituted pyrrolidine rings. The ethoxy group at the C4 position can act as a handle for further functionalization or be carried through the synthetic sequence to become a key feature of the final product. For instance, the carboxylic acid can be reduced to an alcohol, which can then be converted into a leaving group to allow for intramolecular cyclization strategies, thereby forming bicyclic systems containing a pyrrolidine ring.

While less direct, the proline scaffold can also be elaborated into piperidine structures, which are six-membered nitrogen-containing rings prevalent in pharmaceuticals. This transformation often involves ring-expansion strategies. One such approach could involve the Wittig reaction on a ketone derived from the proline's carboxylic acid, followed by a Claisen rearrangement and subsequent ring-closing metathesis to expand the five-membered ring to a six-membered one. The stereocenter at C4 helps to direct the stereochemical outcome of these complex reaction sequences.

Indolizidine and Quinolizidine (B1214090) Systems

Indolizidine and quinolizidine alkaloids are bicyclic nitrogen-containing natural products with a wide range of biological activities. The synthesis of these frameworks often relies on the stereocontrolled construction of their core ring systems. This compound is a valuable starting material for this purpose. For example, the synthesis of indolizidine alkaloids can be initiated by extending the C2 carboxylic acid of the proline derivative into a side chain that contains a second nitrogen atom or a suitable precursor. Subsequent intramolecular cyclization, often via reactions like reductive amination or N-acylation followed by reduction, forges the second ring onto the pyrrolidine core. The stereochemistry of the final product is dictated by the (4R) configuration of the starting material.

Similarly, quinolizidine synthesis can be approached by building upon the proline framework. This typically requires a more extensive elaboration, adding a three-carbon chain to the nitrogen and a one-carbon unit to the C2 position, followed by a cascade of reactions to form the six-membered ring fused to the original pyrrolidine.

Role in the Construction of Chiral Amine and Alcohol Moieties

Beyond serving as a scaffold for heterocycles, this compound can be strategically deconstructed to yield acyclic chiral amines and alcohols. The C4-ethoxy group introduces a key oxygenation pattern. For example, oxidative cleavage of the pyrrolidine ring, perhaps after reduction of the carboxylic acid, can lead to the formation of chiral amino alcohols. The stereocenters of the original proline derivative are preserved in the resulting acyclic product.

The synthesis of specific chiral amines can be achieved through various manipulations. The carboxylic acid can be converted to an amide and then subjected to a Hofmann rearrangement to yield a diamine precursor, with the stereochemistry at C4 influencing the spatial arrangement of the functional groups.

Integration into Multi-Component Reactions for Stereoselective Product Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. Chiral building blocks like this compound can be incorporated into MCRs to induce stereoselectivity. For instance, it can be used in Ugi or Passerini reactions. In a Ugi four-component reaction, the carboxylic acid of the proline derivative can serve as one of the components, reacting with an aldehyde, an amine, and an isocyanide. The resulting peptide-like product will contain the chiral pyrrolidine moiety, and the stereochemistry of the starting material will influence the diastereoselectivity of the reaction.

Utilization in Total Synthesis of Natural Product Frameworks (excluding bioactivity)

The true utility of a chiral building block is demonstrated in its application to the total synthesis of complex natural products. This compound provides a robust starting point for synthesizing molecules that contain a substituted pyrrolidine or derived structures. For example, its framework could be envisioned as a key starting material in the synthesis of alkaloids where a C4-oxygenated pyrrolidine is a central feature. The synthesis would involve the step-wise elaboration of the proline core, with the ethoxy group either being a part of the final structure or a precursor to other functionalities like a hydroxyl or keto group.

Synthesis of Pharmaceutical Intermediates (excluding clinical data)

Many modern pharmaceuticals are chiral and contain nitrogen heterocycles. This compound is a valuable intermediate for the synthesis of such drug candidates. The Boc-protecting group is stable under many reaction conditions but can be easily removed, making it ideal for multi-step syntheses. The ethoxy group provides a specific point of functionalization that can be crucial for the final structure of a pharmaceutical agent. For example, it could be a precursor to a key ether linkage in a drug molecule. The synthesis of complex piperidines or other heterocyclic systems that are common motifs in drug discovery can be streamlined by starting with this pre-functionalized, stereochemically defined building block.

Mechanistic Investigations of Reactions Involving 4r 1 Boc 4 Ethoxy L Proline

Stereochemical Control Mechanisms in Transformations

The stereochemical control exerted by proline derivatives in asymmetric catalysis is fundamentally linked to the conformational rigidity of the pyrrolidine (B122466) ring. nih.gov This five-membered ring is not planar and exists in two predominant puckered conformations, known as Cγ-endo (down) and Cγ-exo (up), which can interconvert. The substituents on the ring significantly influence the equilibrium between these two conformers. In transformations involving (4R)-1-Boc-4-ethoxy-L-proline, the preferred conformation of the pyrrolidine ring dictates the facial selectivity of approaching reagents, thereby controlling the stereochemistry of the product.

The rigid ring structure of proline serves as a scaffold, positioning the reactive functionalities in a well-defined three-dimensional arrangement. nih.govresearchgate.net This pre-organization of the transition state is a key factor in achieving high levels of stereoselectivity. The stereocenter at C2 (which is S in L-proline) and the substituent at C4 work in concert to create a chiral environment that differentiates between the two faces of a prochiral substrate or reagent.

Role of the 4-Ethoxy Group in Directing Stereoselectivity

The 4-ethoxy group in this compound plays a pivotal role in directing stereoselectivity through a combination of steric and stereoelectronic effects. The electronegativity of the oxygen atom in the ethoxy group influences the puckering of the pyrrolidine ring. nih.govnih.gov For a 4-substituted L-proline with an electronegative substituent in the R configuration (trans to the carboxyl group), the Cγ-exo pucker is generally favored. nih.govnih.gov This preference is attributed to the gauche effect, where the conformation that places the electronegative substituent gauche to the nitrogen atom is stabilized. nih.gov

The Cγ-exo pucker positions the 4-ethoxy group in a pseudo-axial orientation on one side of the ring, creating a sterically hindered face. Consequently, incoming reagents will preferentially attack from the less hindered, opposite face, leading to a high degree of stereocontrol. The steric bulk of the ethoxy group, while modest, contributes to this facial discrimination.

The influence of the 4-substituent on the ring conformation and, consequently, on the stereochemical outcome of reactions has been a subject of extensive study. The table below summarizes the general conformational preferences for 4-substituted L-prolines.

| 4-Substituent (Configuration) | Predominant Ring Pucker | Rationale |

| Electron-withdrawing (R) | Cγ-exo | Stereoelectronic (gauche effect) |

| Electron-withdrawing (S) | Cγ-endo | Stereoelectronic (gauche effect) |

| Bulky, non-polar (R) | Cγ-endo | Steric hindrance minimization |

| Bulky, non-polar (S) | Cγ-exo | Steric hindrance minimization |

This table is based on general principles of proline conformation and may vary depending on the specific reaction conditions and substrates.

Influence of the N-Boc Protecting Group on Reaction Pathways

The N-tert-butyloxycarbonyl (Boc) group is a bulky protecting group that significantly influences the conformational properties and reactivity of the proline scaffold. researchgate.net The steric demand of the Boc group restricts the rotation around the N-C(O) bond, affecting the cis/trans amide bond isomerism. researchgate.net This conformational rigidity is transmitted to the pyrrolidine ring, further locking it into a preferred pucker and enhancing the facial bias established by the 4-ethoxy group.

Furthermore, the N-Boc group modulates the electronic properties of the proline nitrogen. As a carbamate, it withdraws electron density from the nitrogen, reducing its nucleophilicity and basicity compared to an unprotected proline. This electronic effect can influence the reaction mechanism, for instance, by altering the rate of enamine formation in proline-catalyzed reactions or by affecting the stability of charged intermediates. The Boc group is generally stable under basic and nucleophilic conditions but can be readily removed under acidic conditions, a feature that is often exploited in multi-step syntheses. researchgate.net

Kinetic Studies and Rate-Determining Steps in this compound Mediated Processes

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, general principles from studies of analogous systems can be applied. In proline-catalyzed reactions, such as the aldol (B89426) reaction, kinetic studies have been instrumental in elucidating the reaction mechanism. pnas.orgrsc.org For instance, reaction progress kinetic analysis has shown that in many cases, the carbon-carbon bond-forming step is rate-determining, rather than the initial formation of the enamine intermediate. nih.govnorthwestern.edu

The rate of a reaction mediated by this compound would be influenced by both the electronic and steric properties of its substituents. The electron-withdrawing nature of the N-Boc group and the 4-ethoxy group could affect the nucleophilicity of any intermediate enamine, thereby influencing the rate of the C-C bond-forming step.

Kinetic studies on the cleavage of the N-Boc group itself have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. researchgate.netscribd.com This suggests a mechanism involving pre-equilibrium protonation of the Boc group followed by a rate-limiting fragmentation step. scribd.com The nature of the substituent at the 4-position could potentially influence the rate of this deprotection step through long-range electronic effects.

Below is a hypothetical representation of how substituent effects might influence reaction rates in a generic proline-mediated reaction.

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Rate-Determining Step |

| N-Boc | Electron-withdrawing | Bulky | May decrease rate of enamine formation but increases stability of intermediates. |

| 4-Ethoxy | Inductive electron-withdrawing | Moderate bulk | Can influence the energy of the transition state through stereoelectronic interactions. |

Transition State Analysis in Stereocontrolled Reactions

The stereochemical outcome of reactions involving this compound is determined by the relative energies of the diastereomeric transition states. Computational studies on proline and its derivatives have provided detailed models of these transition states. nih.govresearchgate.netresearchgate.net For example, in the proline-catalyzed aldol reaction, the widely accepted Houk-List model proposes a chair-like transition state involving an enamine intermediate and the aldehyde. rsc.org

In this model, the stereochemistry is set by the facial attack of the enamine on the aldehyde. The substituents on the proline ring play a critical role in stabilizing one transition state over the others. For this compound, the preferred Cγ-exo pucker would place the 4-ethoxy group in a position that sterically shields one face of the enamine. The bulky N-Boc group would further lock the conformation of the transition state assembly.

The transition state leading to the major stereoisomer would be the one that minimizes steric clashes and maximizes stabilizing interactions, such as hydrogen bonding. For instance, in an aldol reaction, the carboxylic acid of the proline catalyst is often proposed to act as a proton shuttle, further organizing the transition state. nih.gov The specific orientation of the 4-ethoxy group in this compound would be a key factor in the geometry of this organized transition state, thereby dictating the observed stereoselectivity. Computational modeling of the transition states for reactions involving this specific compound would be necessary to provide a more quantitative understanding of these effects.

Theoretical and Computational Studies of 4r 1 Boc 4 Ethoxy L Proline

Conformational Analysis and Energy Landscapes

The conformational flexibility of the pyrrolidine (B122466) ring in proline and its derivatives is a key determinant of their chemical and biological properties. For (4R)-1-Boc-4-ethoxy-L-proline, the five-membered ring can adopt several low-energy conformations, primarily characterized by the puckering of the ring. The two most described puckering modes are the "endo" and "exo" conformations, which refer to the displacement of the Cγ (C4) and sometimes Cβ (C3) atoms from the plane defined by the other ring atoms.

Computational methods, such as ab initio calculations and Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule. This allows for the identification of the most stable conformers and the energy barriers between them. The energy landscape of this compound would reveal the relative populations of the various conformers at a given temperature.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a detailed conformational analysis.

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Cγ-exo | 0.00 | 65 |

| 2 | Cγ-endo | 0.85 | 25 |

| 3 | Other | > 2.00 | < 10 |

This is an illustrative table. The actual values would need to be determined by specific computational studies.

Molecular Docking and Binding Affinity Predictions (in context of synthetic interactions, not biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of synthetic chemistry, this can be used to understand the non-covalent interactions between a catalyst, such as a derivative of this compound, and the reactants in a chemical transformation. These interactions are often crucial for both the efficiency and stereoselectivity of the reaction.

For instance, in an organocatalyzed reaction, the binding of a substrate to the proline-based catalyst is the initial step. The binding affinity, which can be computationally predicted, is a measure of the strength of this interaction. A higher binding affinity suggests a more stable catalyst-substrate complex, which can influence the reaction rate.

The docking simulations would involve generating a 3D model of the catalyst and the reactant molecules and then using a scoring function to evaluate the different possible binding modes. The scoring function takes into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

The following table provides a hypothetical example of binding affinity predictions for the interaction of a proline catalyst with different electrophiles in a synthetic reaction.

| Electrophile | Predicted Binding Affinity (kcal/mol) | Key Non-Covalent Interactions |

| Benzaldehyde | -5.2 | Hydrogen bond with carboxylic acid, CH-π interaction with Boc group |

| Propanal | -4.1 | Hydrogen bond with carboxylic acid |

| Acetone | -3.5 | Hydrogen bond with carboxylic acid |

This is an illustrative table. The actual values would need to be determined by specific computational studies.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

For this compound, DFT calculations can be used to determine its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Furthermore, DFT can be used to calculate local reactivity indices, such as the Fukui functions. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most nucleophilic and electrophilic atoms within the molecule. For example, in a reaction where the proline derivative acts as a nucleophile, the site with the highest value of the Fukui function for nucleophilic attack would be the most reactive.

A hypothetical table of DFT-calculated reactivity descriptors is presented below.

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.8 | Moderate nucleophilicity |

| LUMO Energy | 1.5 | Low electrophilicity |

| HOMO-LUMO Gap | 8.3 | High kinetic stability |

This is an illustrative table. The actual values would need to be determined by specific computational studies.

Quantum Chemical Studies of Stereoselectivity Origins

One of the most important applications of computational chemistry in the study of chiral molecules is to understand the origin of stereoselectivity in asymmetric reactions. For reactions catalyzed by derivatives of this compound, quantum chemical methods can be used to model the transition states leading to the different stereoisomeric products.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. The transition state with the lower activation energy will be favored, leading to the major product. By calculating the structures and energies of these transition states, it is possible to predict the enantiomeric or diastereomeric excess of a reaction.

These calculations can also provide insights into the specific interactions that stabilize one transition state over the other. These can include steric repulsions, which would destabilize a transition state, or favorable non-covalent interactions like hydrogen bonds or CH-π interactions, which would stabilize it. For this compound, the stereochemistry at the C4 position, along with the bulky Boc group, would create a specific chiral environment that directs the approach of the reactants.

Below is a hypothetical data table comparing the activation energies for the formation of two different stereoisomers in a catalyzed reaction.

| Transition State | Product Stereoisomer | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| TS-A | (R,R) | 15.2 | 95 |

| TS-B | (S,R) | 17.0 | 5 |

This is an illustrative table. The actual values would need to be determined by specific computational studies.

Computational Modeling of Reaction Pathways and Intermediates

Beyond just the transition states, computational chemistry allows for the modeling of the entire reaction pathway, including all intermediates and transition states connecting them. This provides a detailed mechanistic understanding of how the reaction proceeds.

For a reaction involving this compound as a catalyst, the reaction pathway would likely involve the formation of key intermediates such as enamines or iminium ions. Computational modeling can be used to determine the structures and relative energies of these intermediates, as well as the energy barriers for their formation and subsequent reactions.

By mapping out the complete energy profile of the reaction, it is possible to identify the rate-determining step, which is the step with the highest energy barrier. This information is invaluable for optimizing reaction conditions to improve the reaction rate and selectivity. For instance, if the formation of a particular intermediate is found to be the bottleneck, modifications to the catalyst or reactants could be explored computationally to lower this barrier.

A hypothetical reaction coordinate diagram could be constructed from such a study, illustrating the energy changes as the reaction progresses from reactants to products through various intermediates and transition states.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Catalyst-Substrate Complex | -3.5 |

| 3 | Transition State 1 | 12.1 |

| 4 | Intermediate 1 | 5.4 |

| 5 | Transition State 2 (Rate-determining) | 18.9 |

| 6 | Intermediate 2 | -2.1 |

| 7 | Transition State 3 | 10.5 |

| 8 | Products + Catalyst | -15.0 |

This is an illustrative table. The actual values would need to be determined by specific computational studies.

Derivatives and Analogs of 4r 1 Boc 4 Ethoxy L Proline for Enhanced Synthetic Utility

Modification of the Boc Protecting Group for Alternative Reactivity

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis and other organic transformations due to its stability under a broad range of conditions and its facile removal under acidic conditions. However, the demands of complex, multi-step syntheses often necessitate the use of orthogonal protecting group strategies, where different protecting groups can be selectively removed in the presence of others. nih.gov This has prompted the development of (4R)-4-ethoxy-L-proline derivatives with alternative N-protecting groups, such as the benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The choice of protecting group directly influences the synthetic route and the reactivity of the proline derivative. For instance, while the Boc group is cleaved by acids like trifluoroacetic acid (TFA), the Cbz group is typically removed via hydrogenolysis, and the Fmoc group is labile to basic conditions, such as treatment with piperidine (B6355638). nih.gov This orthogonality is crucial in solid-phase peptide synthesis and in the synthesis of complex molecules where multiple amine functionalities require differential protection. nih.gov

The synthesis of these analogs follows standard procedures for the N-protection of amino acids. For example, N-Cbz-(4R)-4-ethoxy-L-proline can be prepared by reacting (4R)-4-ethoxy-L-proline with benzyl (B1604629) chloroformate under basic conditions. Similarly, the Fmoc-protected analog can be synthesized using Fmoc-chloride or Fmoc-succinimide.

Table 1: Comparison of N-Protecting Groups for (4R)-4-ethoxy-L-proline

| Protecting Group | Chemical Name | Deprotection Conditions | Orthogonal To |

| Boc | tert-Butyloxycarbonyl | Acidic (e.g., TFA) | Fmoc, Cbz |

| Cbz | Benzyloxycarbonyl | Hydrogenolysis | Boc, Fmoc |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Basic (e.g., Piperidine) | Boc, Cbz |

Variations in the 4-Alkoxy Substituent for Tunable Stereoselectivity

The nature of the substituent at the 4-position of the proline ring plays a critical role in modulating the stereochemical outcome of reactions involving these derivatives. By systematically varying the alkoxy group in (4R)-1-Boc-4-alkoxy-L-proline, it is possible to fine-tune the steric and electronic properties of the catalyst or chiral auxiliary, thereby influencing the diastereoselectivity or enantioselectivity of a given transformation.

The synthesis of these analogs generally starts from (4R)-hydroxy-L-proline, where the hydroxyl group can be alkylated with various alkyl halides or tosylates under Williamson ether synthesis conditions to introduce different alkoxy groups (e.g., methoxy, isopropoxy, benzyloxy). The stereochemistry at the 4-position influences the pucker of the pyrrolidine (B122466) ring, which in turn dictates the orientation of the substituents and their interaction with incoming reagents. This conformational control is a key factor in achieving high levels of stereoselectivity.

For example, in organocatalyzed aldol (B89426) reactions, the size and nature of the 4-alkoxy group can influence the transition state geometry, leading to variations in the diastereomeric and enantiomeric excesses of the product. mdpi.com While specific data for a homologous series of 4-alkoxyproline derivatives in a single reaction is not extensively documented, the principle of steric tuning is well-established in proline catalysis.

Table 2: Hypothetical Influence of 4-Alkoxy Substituent on Stereoselectivity in a Model Aldol Reaction

| 4-Alkoxy Substituent | Steric Bulk | Expected Diastereomeric Ratio (anti/syn) | Expected Enantiomeric Excess (% ee) of Major Diastereomer |

| Methoxy | Small | 90:10 | 92 |

| Ethoxy | Medium | 95:5 | 95 |

| Isopropoxy | Large | >99:1 | 98 |

| Benzyloxy | Bulky & Aromatic | 92:8 | 93 |

Note: The data in this table are illustrative and based on established principles of steric influence in asymmetric catalysis. Actual results may vary depending on the specific reaction conditions.

Stereoisomeric Analogs: Synthesis and Comparative Utility

The stereochemistry at the C4 position of the proline ring has a profound impact on its conformational preferences and, consequently, its utility in asymmetric synthesis. The diastereomer of the title compound, (2S,4S)-1-Boc-4-ethoxy-L-proline, offers a different three-dimensional arrangement of the ethoxy group relative to the carboxylic acid and the Boc-protected amine. This seemingly minor change can lead to significant differences in the stereochemical outcomes of reactions where these compounds are used as catalysts or chiral auxiliaries.

The synthesis of the (4S) stereoisomer typically starts from (4R)-hydroxy-L-proline, which can be converted to its (4S)-alkoxy analog via a Mitsunobu reaction with the corresponding alcohol, a process that proceeds with inversion of stereochemistry at the C4 position. Alternatively, synthetic routes starting from L-glutamic acid can also be employed to access all four possible diastereoisomers of 4-alkoxyprolines. researchgate.netresearchgate.net

The comparative utility of these stereoisomers is most evident in asymmetric catalysis. For instance, in a phosphine-catalyzed [3+2] annulation, two diastereoisomeric bicyclic phosphines derived from trans-4-hydroxy-L-proline acted as pseudoenantiomers, affording the pyrroline (B1223166) products with opposite absolute configurations in high enantioselectivity. nih.gov This demonstrates that the choice between the (4R) and (4S) isomers can be a powerful tool for controlling the chirality of the final product.

Preparation of Chiral Ligands and Organocatalysts from (4R)-1-Boc-4-ethoxy-L-proline

This compound serves as a valuable chiral building block for the synthesis of more complex chiral ligands and organocatalysts. Its rigid pyrrolidine backbone and defined stereochemistry are key features that can be exploited to create highly effective catalysts for a range of asymmetric transformations.

Application in Metal-Catalyzed Asymmetric Reactions

The functional groups on the proline ring can be elaborated to incorporate coordinating atoms, such as phosphorus or nitrogen, to generate chiral ligands for transition metal catalysis. For example, the carboxylic acid can be reduced to an alcohol, which can then be converted to a phosphine-containing moiety. Chiral phosphine (B1218219) ligands are paramount in many metal-catalyzed asymmetric reactions, including hydrogenation and cross-coupling reactions. tcichemicals.com

While direct synthesis from this compound is not extensively reported, methods developed for the closely related (4R)-hydroxy-L-proline are readily adaptable. For instance, bicyclic phosphines have been synthesized from hydroxyproline (B1673980) and have shown high efficiency in asymmetric annulation reactions. nih.gov The ethoxy group in the target compound can provide different steric and electronic properties to the resulting ligand compared to a hydroxyl or silyloxy group, potentially influencing the catalytic activity and selectivity.

Organocatalytic Applications

Proline and its derivatives are renowned for their ability to act as organocatalysts, particularly in enamine and iminium ion-mediated reactions such as aldol, Mannich, and Michael reactions. mdpi.commdpi.com The presence of the 4-ethoxy group in this compound can significantly enhance its catalytic performance compared to unsubstituted proline. The electron-donating nature of the ethoxy group can influence the nucleophilicity of the enamine intermediate, while its steric bulk can improve the facial selectivity of the electrophilic attack.

Organocatalysts derived from 4-substituted prolines have been shown to provide high levels of stereocontrol in various C-C bond-forming reactions. For example, a (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline has been used to catalyze the aldol condensation of p-nitrobenzaldehyde with cyclohexanone, affording the product with a high diastereomeric ratio and enantiomeric excess. mdpi.com Similar high performance can be anticipated for organocatalysts derived from this compound.

Table 3: Representative Organocatalytic Aldol Reaction using a 4-Substituted Proline Derivative

| Electrophile | Nucleophile | Catalyst Loading (mol%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (% ee) | Yield (%) |

| p-Nitrobenzaldehyde | Cyclohexanone | 20 | 20:1 | 99 | 86 |

Data from a reaction catalyzed by (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline, demonstrating the potential of 4-substituted proline derivatives. mdpi.com

Synthesis of Spiro-Proline Derivatives and Their Chiral Induction Capabilities

Spirocyclic structures are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional frameworks. nih.gov this compound can serve as a precursor for the synthesis of novel spiro-proline derivatives. The general strategy involves the conversion of the 4-ethoxyproline into a derivative that can undergo an intramolecular cyclization to form the spirocyclic system.

One common approach starts with the conversion of the 4-substituted proline into a 4-methyleneproline (B1208900) derivative. This can be achieved through oxidation of the corresponding 4-hydroxyproline (B1632879) to the ketone, followed by a Wittig reaction. The resulting exocyclic double bond is a versatile handle for further transformations, including cyclopropanation to form spiro[2.4]heptane systems or participation in cycloaddition reactions. nih.govresearchgate.net For instance, a catalytic and enantioselective preparation of a (S)-4-methyleneproline scaffold has been used to synthesize N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component of the antiviral drug ledipasvir. nih.gov

The chiral induction capabilities of these spiro-proline derivatives are rooted in their conformationally constrained structures. When incorporated into ligands or organocatalysts, the rigid spirocyclic framework can create a well-defined chiral pocket around the active site, leading to high levels of stereocontrol in asymmetric reactions. oaepublish.com While the direct synthesis of spiro-prolines from this compound is a developing area, the established methodologies for related compounds highlight the potential of this starting material in accessing novel and synthetically useful spirocyclic architectures.

Advanced Analytical Techniques for Characterization in Synthetic Research

Spectroscopic Methods for Stereochemical Assignment

While standard Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for basic structural elucidation, more advanced applications are necessary to probe the specific stereochemical arrangement of (4R)-1-Boc-4-ethoxy-L-proline and quantify its diastereomeric excess.

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR technique is particularly powerful for determining the relative configuration of the two stereocenters (C2 and C4) on the pyrrolidine (B122466) ring. NOESY detects through-space dipolar couplings between protons that are in close proximity (typically <5 Å). For this compound, the key analysis would involve observing NOE correlations between the proton at the C2 position (α-proton to the carboxyl group) and the protons of the ethoxy group at the C4 position. The presence or absence of such correlations provides direct evidence for the cis or trans relationship between these substituents, thereby confirming the relative stereochemistry.

Chiral Solvating Agents (CSAs): To determine diastereomeric excess (d.e.), NMR spectroscopy can be enhanced by the use of chiral solvating agents. These agents form non-covalent, transient diastereomeric complexes with the enantiomers or diastereomers of the analyte. nih.gov This interaction creates different magnetic environments for the nuclei of each stereoisomer, resulting in the splitting of otherwise overlapping signals in the ¹H or ¹³C NMR spectrum. By integrating the distinct signals corresponding to each diastereomer, a precise quantification of the diastereomeric ratio can be achieved.

| Technique | Application for this compound | Information Gained |

| NOESY | Detects through-space interactions between protons on the pyrrolidine ring. | Confirms the relative stereochemistry (cis or trans) of the substituents at C2 and C4. |

| NMR with CSAs | Forms transient diastereomeric complexes, inducing chemical shift non-equivalence. | Allows for the quantification of diastereomeric excess (d.e.) by resolving signals for each diastereomer. |

| Advanced 1D/2D NMR | High-resolution analysis of proton and carbon chemical shifts and coupling constants. | Provides detailed information on the molecule's solution-state conformation, including ring pucker. |

Chiral Chromatography for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry standard for determining the enantiomeric purity (e.p.) or enantiomeric excess (e.e.) of chiral compounds.

The separation of this compound from its enantiomer, (4S)-1-Boc-4-ethoxy-D-proline, relies on the differential interactions between each enantiomer and the chiral environment of the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H, IA), are particularly effective for resolving Boc-protected proline derivatives. researchgate.net

The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for this class of compounds consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol. researchgate.netnih.gov An acidic additive, like trifluoroacetic acid (TFA), is often included to improve peak shape and resolution by ensuring the carboxyl group remains protonated. researchgate.net For proline derivatives containing hydroxyl or ether groups, hydrogen bonding interactions with the CSP are a dominant factor in chiral recognition. researchgate.net The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Chiralpak® IA or AD-H (amylose or cellulose derivative) | Provides a chiral environment for differential interaction with enantiomers. researchgate.net |

| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (e.g., 90:10:0.1) | Elutes the compound; the ratio is optimized for resolution and retention time. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at ~210 nm | Monitors the elution of the Boc-protected amino acid. |

| Column Temperature | 25-40 °C | Affects retention time and selectivity. researchgate.net |

X-ray Crystallography for Absolute Configuration and Conformational Studies

Single-crystal X-ray diffraction is the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.neted.ac.uk This technique requires a high-quality single crystal of the compound. By analyzing the pattern of diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.

To determine the absolute configuration, which for this compound is (2S, 4R), the analysis relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect, which is most pronounced when heavier atoms are present, allows for the differentiation between the true structure and its mirror image. The Flack parameter is a key statistical value calculated during structure refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero validates the assignment. researchgate.net

Beyond absolute configuration, X-ray crystallography provides invaluable data on the molecule's solid-state conformation. nih.gov This includes:

Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and adopts an envelope or twisted conformation. nih.gov The substitution at the C4 position influences whether the ring puckers "endo" (Cγ is displaced on the same side as the carboxyl group) or "exo" (Cγ is on the opposite side). nih.gov

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other through forces like hydrogen bonding, providing insight into the compound's solid-state properties.

Polarimetry for Optical Rotation Assessment

Polarimetry is a classic technique used to measure the optical activity of a chiral substance in solution. A solution of an enantiomerically pure compound will rotate the plane of polarized light by a specific angle. The specific rotation, [α], is a characteristic physical constant for a compound under defined conditions.

The measurement is typically performed using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm), temperature (e.g., 20 or 25 °C), and in a specified solvent at a known concentration. The sign (+ or -) and magnitude of the rotation are unique to the stereoisomer. While polarimetry is a powerful tool for confirming the identity of a known enantiopure compound and for monitoring the progress of stereoselective reactions, it does not, on its own, determine the absolute configuration without prior knowledge or comparison to a standard.

| Parameter | Description |

| Specific Rotation [α] | The observed rotation of plane-polarized light for a 1 g/mL solution in a 1 dm pathlength cell. |

| Wavelength (λ) | Typically the Sodium D-line (589 nm). |

| Temperature (T) | Usually standardized at 20 °C or 25 °C. |

| Solvent & Concentration (c) | The solvent and concentration (in g/100 mL) must be specified as they influence the rotation. |

| Observed Value | The measured rotation, which is used to calculate the specific rotation. |

Future Perspectives and Emerging Research Directions

Integration of (4R)-1-Boc-4-ethoxy-L-proline in Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. rsc.orgmdpi.com The integration of this compound and its derivatives into continuous flow systems presents a promising research direction. Flow reactors provide significant advantages, such as rapid mixing, efficient heat transfer, and the ability to operate at elevated temperatures and pressures, which can accelerate reaction rates by orders of magnitude. syrris.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots and thermal runaway. | High surface-area-to-volume ratio ensures efficient heat exchange and precise temperature control. syrris.com |

| Mass Transfer | Dependent on stirring efficiency; can be inconsistent. | Rapid diffusional mixing in microreactors leads to high reproducibility. syrris.com |

| Safety | Large volumes of reagents and hazardous intermediates present significant risks. | Small reactor volumes minimize the quantity of hazardous material at any given time. syrris.com |

| Scalability | Often requires re-optimization of reaction conditions. | Achieved by extending operational time ("scaling out") or using larger reactors. syrris.com |

| Catalyst Recovery | Requires separation from the reaction mixture post-reaction. | Can be simplified by using immobilized catalysts in packed-bed reactors. rsc.org |

Sustainable Synthesis Approaches Utilizing this compound Derivatives

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. longdom.orgunife.it Developing sustainable synthetic methods that utilize derivatives of this compound is a critical area for future research. This aligns with the broader goal of making chemical processes more environmentally benign. longdom.org

One key avenue is the use of aqueous media for reactions catalyzed by proline derivatives. While many organocatalytic reactions are performed in dipolar aprotic solvents, the development of water-soluble or water-tolerant catalysts based on the this compound scaffold could significantly reduce reliance on organic solvents. researchgate.netnih.gov Another approach involves designing recyclable catalysts, such as proline-functionalized magnetic nanoparticles, which can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. nih.govnih.gov Additionally, biocatalysis offers a green alternative for producing functionalized prolines. rsc.org Enzymatic processes can offer high stereoselectivity under mild conditions, avoiding the hazardous reagents and racemization issues associated with some chemical methods. rsc.org

| Green Chemistry Principle | Potential Application |

|---|---|

| Atom Economy | Designing addition reactions (e.g., Michael, Aldol) that incorporate all reactant atoms into the final product. rsc.org |

| Safer Solvents and Auxiliaries | Developing reactions that proceed in water, ionic liquids, or under solvent-free conditions. researchgate.netrsc.org |

| Design for Energy Efficiency | Performing reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Synthesizing the proline scaffold from bio-based starting materials. |

| Catalysis | Employing the proline derivative as a recyclable organocatalyst to replace stoichiometric reagents. rsc.orgrsc.org |

| Biocatalysis | Using enzymes for the stereoselective synthesis of functionalized proline amides and other derivatives. rsc.orgacs.org |

Development of Novel Asymmetric Transformations Mediated by Proline Scaffolds

L-proline and its derivatives are renowned for their ability to catalyze a wide array of asymmetric reactions, including aldol, Mannich, and Michael reactions. rsc.orgresearchgate.netresearchgate.net These transformations typically proceed through enamine or iminium ion intermediates, where the rigid pyrrolidine (B122466) ring of proline effectively shields one face of the intermediate, leading to high stereoselectivity. rsc.orgwikipedia.org The introduction of a 4-ethoxy group on the proline ring is expected to exert significant steric and electronic influence on the catalyst's performance.

Future research will likely focus on exploring how the ethoxy substituent of this compound modulates the conformational preferences of the pyrrolidine ring and the stability of the key catalytic intermediates. nih.gov This could lead to catalysts with enhanced or even inverted stereoselectivity compared to unsubstituted proline. rsc.org The development of novel transformations that are uniquely enabled by this specific substitution pattern is a particularly exciting prospect. For instance, the ether oxygen could act as a hydrogen bond acceptor or a coordinating site, potentially enabling new modes of substrate activation and stereoinduction.

| Reaction Type | Typical Substrates | Product Type | Reported Selectivity (ee) |

|---|---|---|---|

| Aldol Reaction | Ketones + Aldehydes | β-Hydroxy Ketones | Up to >99% rsc.org |

| Mannich Reaction | Aldehydes + Aldimines + Ketones | β-Amino Carbonyls | Up to >99% researchgate.net |

| Michael Addition | Ketones/Aldehydes + Nitroolefins | γ-Nitro Carbonyls | Up to 97% researchgate.net |

| α-Amination | Aldehydes/Ketones + Azodicarboxylates | α-Amino Carbonyls | Up to 99% |

Exploration of this compound in Complex Chiral Catalyst Systems

Beyond its direct use as an organocatalyst, this compound can serve as a versatile chiral scaffold for the construction of more elaborate catalyst systems. The development of such complex systems aims to enhance catalytic activity, broaden substrate scope, and achieve higher levels of stereocontrol, often by mimicking the intricate active sites of enzymes. researchgate.net

One promising avenue is the incorporation of the this compound motif into bifunctional catalysts, where a second catalytic group (e.g., a thiourea, amine, or phosphine) works in concert with the proline unit. researchgate.net Another area of exploration is its use as a chiral ligand for transition metal catalysis, where the pyrrolidine nitrogen and the carboxylic acid could coordinate to a metal center, creating a chiral environment for reactions like asymmetric allylation or Heck reactions. acs.org Furthermore, there is growing interest in integrating proline derivatives into supramolecular structures, such as porous organic cages or functionalized nanoparticles. nih.govrsc.org These systems can create confined microenvironments that influence substrate binding and transition state stabilization, leading to improved catalytic performance. rsc.org The use of chiral additives to form supramolecular complexes with proline catalysts has also been shown to improve reaction rates and selectivity. rsc.org

| Catalyst System Type | Description | Potential Role of the Proline Unit |

|---|---|---|

| Bifunctional Catalysts | A single molecule containing two distinct catalytic moieties (e.g., thiourea-proline). researchgate.net | Provides stereocontrol and activates one substrate via enamine/iminium formation. |

| Chiral Ligands for Metals | Proline-based structures (e.g., phosphine-oxazolines) that coordinate to a metal center. acs.org | Creates a chiral pocket around the metal, inducing asymmetry in the catalyzed reaction. |

| Immobilized Catalysts | Proline derivatives covalently attached to a solid support (e.g., polymers, silica, nanoparticles). nih.gov | Acts as the catalytic site while facilitating catalyst separation and recycling. |

| Supramolecular Cages | Proline moieties appended to the interior or exterior of porous organic cages. rsc.org | Functions as a nanoreactor, providing a confined chiral environment for reactions. |

Computational Design of Next-Generation Functionalized Proline Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the stereochemical outcomes of asymmetric reactions. nih.govacs.org Applying these methods to this compound and its derivatives can accelerate the design of next-generation catalysts with superior performance.

Future research will likely employ computational modeling to investigate the transition state geometries of reactions catalyzed by this specific proline derivative. researchgate.net Such studies can elucidate the subtle non-covalent interactions responsible for stereoinduction and explain how the 4-ethoxy group influences the stability of competing reaction pathways. acs.orgresearchgate.net By analyzing the structural differences between various catalyst designs and their corresponding transition states, key factors that govern enantioselectivity can be identified. researchgate.net This knowledge can then be used to rationally design new, more effective catalysts in silico before committing to their synthesis and experimental evaluation. This synergy between computational prediction and experimental validation is crucial for the rapid discovery of novel catalysts for challenging asymmetric transformations.

| Computational Method | Objective | Information Gained |

|---|---|---|

| Conformational Analysis | To determine the preferred ring pucker and overall geometry of the catalyst. | Understanding of the catalyst's ground-state structure and steric profile. nih.gov |

| Density Functional Theory (DFT) | To calculate the energies of reactants, intermediates, transition states, and products. nih.govacs.org | Elucidation of reaction mechanisms, identification of rate-determining steps, and prediction of stereoselectivity. researchgate.net |

| Molecular Dynamics (MD) | To simulate the dynamic behavior of the catalyst and substrates in solution. | Insight into solvent effects and the role of non-covalent interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate structural features of different catalysts with their observed activity and selectivity. | Development of predictive models to guide the design of new catalysts. |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (4R)-1-Boc-4-ethoxy-L-proline with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective protection of the L-proline core. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃). The 4-ethoxy substitution requires careful regioselective alkylation, often using ethyl iodide in the presence of a chiral catalyst or under kinetic control. Purification via chiral chromatography (e.g., using amylose-based columns) or recrystallization in non-polar solvents ensures enantiomeric purity. Stability during synthesis must be monitored, as Boc groups are sensitive to acidic conditions .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the Boc group. Avoid exposure to moisture, as the ethoxy group may undergo solvolysis in aqueous environments. Handling should occur in a fume hood with PPE (gloves, lab coat) to prevent skin contact. Degradation products can be monitored via TLC or HPLC with UV detection .

Q. What analytical techniques are essential for confirming the stereochemical integrity of this compound?

- Methodological Answer : Use chiral HPLC with a polar organic mobile phase (e.g., hexane/isopropanol) to separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of substituents, while X-ray crystallography provides definitive stereochemical assignment. Circular Dichroism (CD) spectroscopy is useful for comparing optical activity against a known standard .

Advanced Research Questions

Q. How can computational modeling predict the influence of the 4-ethoxy group on peptide secondary structures?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) can model the steric and electronic effects of the 4-ethoxy group on proline’s ring puckering and peptide backbone conformation. Density Functional Theory (DFT) calculations assess torsional barriers and hydrogen-bonding disruptions. Compare simulated data with experimental CD spectra or NMR-derived structural ensembles to validate predictions .

Q. What strategies resolve discrepancies between theoretical and observed NMR spectra of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity effects or dynamic conformational exchange. Use variable-temperature NMR to identify slow-exchange processes. Isotopic labeling (e.g., ¹³C at the ethoxy group) enhances signal resolution. Cross-validate assignments using 2D NMR (COSY, HSQC) and compare with NIST reference data for similar proline derivatives .

Q. How does the Boc protecting group influence the reactivity of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Boc group’s acid-labile nature requires orthogonal deprotection strategies (e.g., trifluoroacetic acid in dichloromethane). Kinetic studies under SPPS conditions (e.g., resin swelling, coupling efficiency) should be conducted to optimize reaction times. Monitor side reactions, such as ethoxy group cleavage, via LC-MS. Compare with Fmoc-protected analogs to evaluate compatibility with common coupling reagents like HATU .

Q. What experimental designs address contradictions in stability data under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C. Use HPLC-MS to quantify degradation products (e.g., free proline or ethoxy cleavage byproducts). Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Statistical tools like ANOVA identify pH-dependent degradation pathways .

Methodological Frameworks

- Data Contradiction Analysis : Apply iterative hypothesis testing (e.g., altering reaction solvents or protecting groups) and triangulate results with multiple analytical techniques .

- Ethical Handling : Follow guidelines for hazardous chemical disposal and document stability risks in experimental protocols to ensure lab safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.